![molecular formula C8H6FNO4 B1446862 5-Fluoro-2-methoxy-4-nitrobenzaldehyde CAS No. 678969-88-5](/img/structure/B1446862.png)
5-Fluoro-2-methoxy-4-nitrobenzaldehyde
Overview
Description
5-Fluoro-2-methoxy-4-nitrobenzaldehyde is a chemical compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-methoxy-4-nitrobenzaldehyde is1S/C8H6FNO4/c1-14-8-3-6 (9)5 (4-11)2-7 (8)10 (12)13/h2-4H,1H3
. This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
5-Fluoro-2-methoxy-4-nitrobenzaldehyde is a powder at room temperature . It has a molecular weight of 199.14 .Scientific Research Applications
Organic Synthesis
5-Fluoro-2-methoxy-4-nitrobenzaldehyde: is a valuable building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions, making it suitable for constructing complex organic compounds. For instance, it can participate in condensation reactions to form Schiff bases, which are pivotal in synthesizing pharmaceuticals and fine chemicals .
Pharmaceutical Intermediates
This compound serves as an intermediate in the pharmaceutical industry. It can be used to synthesize active pharmaceutical ingredients (APIs) with anti-inflammatory, analgesic, or antipyretic properties. Its fluorine atom is particularly useful in medicinal chemistry due to its bioisosteric properties, which can improve the pharmacokinetic profile of drugs .
Agrochemicals
In the field of agrochemicals, 5-Fluoro-2-methoxy-4-nitrobenzaldehyde can be utilized to create pesticides and herbicides. Its nitro group is a functional moiety that can be transformed into various derivatives, enhancing the activity and selectivity of agrochemical formulations .
Dyestuff and Pigments
The nitro group of this compound is also significant in the production of dyes and pigments. It can undergo reduction reactions to form aromatic amines, which are key intermediates in the synthesis of azo dyes. These dyes are widely used in textiles, inks, and plastics due to their vibrant colors and stability .
Material Science
In material science, 5-Fluoro-2-methoxy-4-nitrobenzaldehyde can contribute to the development of novel materials. Its molecular structure can be incorporated into polymers to impart specific properties such as fluorescence or enhanced thermal stability, which are beneficial in creating advanced materials for various applications .
Retinal Disease Treatment
There is research indicating the use of derivatives of this compound in the treatment of retinal diseases. Specifically, N-((oxazolyl)phenyl)chromanecarboxamide derivatives, which can be synthesized from 5-Fluoro-2-methoxy-4-nitrobenzaldehyde , show therapeutic potential for conditions affecting the retina .
properties
IUPAC Name |
5-fluoro-2-methoxy-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8-3-7(10(12)13)6(9)2-5(8)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLPADRUFKEHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxy-4-nitrobenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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